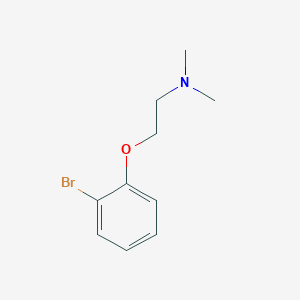
2-(2-Bromophenoxy)-N,N-dimethylethanamine
Vue d'ensemble
Description
2-(2-Bromophenoxy)-N,N-dimethylethanamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in scientific research. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the case of 2-hydroxy-2-methylpropiophenone undergoing arylation with aryl bromides . This suggests that similar palladium-catalyzed methodologies could potentially be applied to the synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. Additionally, the synthesis of halogenated benzylamine derivatives, as described in the second paper, involves substitution on the phenyl ring, which could be analogous to the synthesis of the target compound .
Molecular Structure Analysis
The structure of related compounds has been confirmed using various spectroscopic techniques such as NMR, IR, MS, and even X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-(2-Bromophenoxy)-N,N-dimethylethanamine and confirm its synthesis. The analysis of the molecular structure is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is often characterized by electrophilic substitution reactions, as seen in the bromination of dimethylphenol . The presence of a bromine atom in 2-(2-Bromophenoxy)-N,N-dimethylethanamine suggests that it may also undergo similar electrophilic substitution reactions, potentially leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(2-Bromophenoxy)-N,N-dimethylethanamine can be inferred from related compounds. For instance, the spectroscopic properties of brominated compounds have been well-documented , and these could provide insights into the UV-Vis absorption and other spectroscopic characteristics of the target compound. The compound's reactivity towards biological targets, such as the serotonin transporter, could also be of interest, as seen in the high binding affinity of similar compounds .
Applications De Recherche Scientifique
-
Synthesis and Labeling
- Field : Biochemistry and Drug Development.
- Application : This compound plays a role in the synthesis of radiolabeled drugs, such as in the creation of carbon-14 labeled clomiphene, a nonsteroidal triphenylethylene derivative used as an antiestrogen.
- Method : The compound is involved in methods for synthesizing and radiolabelling novel compounds.
- Results : This application is crucial in biomedical research and drug development.
-
Environmental and Chemical Studies
- Field : Environmental Chemistry.
- Application : Studies have examined its derivatives in the context of water treatment processes and their environmental impact.
- Method : The focus is particularly on the formation of brominated polymeric products.
- Results : These studies contribute to understanding the environmental impact of water treatment processes.
-
Medicinal Chemistry
- Field : Medicinal Chemistry.
- Application : Novel bromophenol derivatives, related to this compound, have been synthesized and studied for their carbonic anhydrase inhibitory properties.
- Method : These properties are relevant in treating various conditions like glaucoma and epilepsy.
- Results : The results of these studies contribute to the development of new treatments for these conditions.
-
Bioorganic Chemistry
- Field : Bioorganic Chemistry.
- Application : Bromophenols derived from marine algae, structurally related to 2-(2-bromophenoxy)-N,N-diethylethanamine, have been studied for their antioxidant properties.
- Method : The focus is on highlighting their potential in pharmacological applications.
- Results : These studies contribute to the understanding of the antioxidant properties of these compounds and their potential applications.
-
Chemical Engineering
- Field : Chemical Engineering.
- Application : The oxidation kinetics and formation potential of brominated products during water treatment processes have been a subject of study.
- Method : This is important for understanding the environmental impact of such treatments.
- Results : These studies contribute to the understanding of the environmental impact of water treatment processes.
-
Synthesis of Bis-Carbamate Derivatives
- Field : Organic Chemistry .
- Application : The synthesis of N, N’-hexamethylenebis[(2-bromophenoxy)-carbamate] and its derivatives .
- Method : The process used organic solvents and catalysts .
- Results : The reaction yield was from 90.6% to 93.3% . The biological activity of the obtained substances was studied and compared with the Roslin preparation .
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAXRLVNYTZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358341 | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-N,N-dimethylethanamine | |
CAS RN |
886851-37-2 | |
| Record name | 2-(2-Bromophenoxy)-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



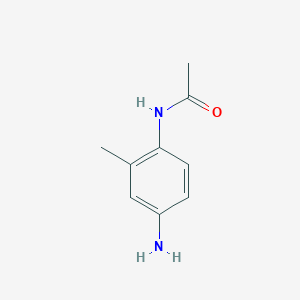
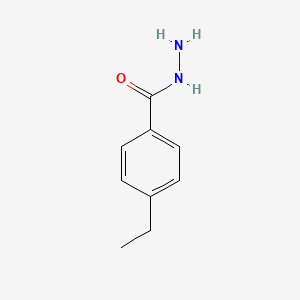
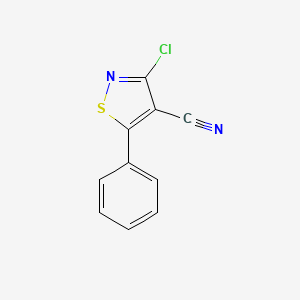
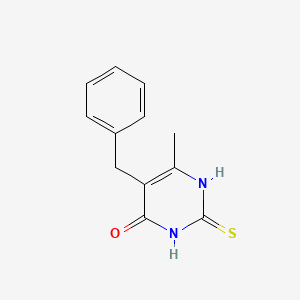
![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)
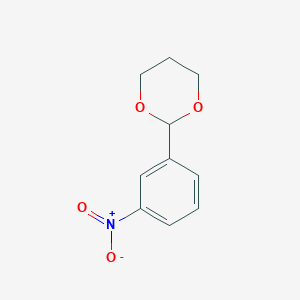
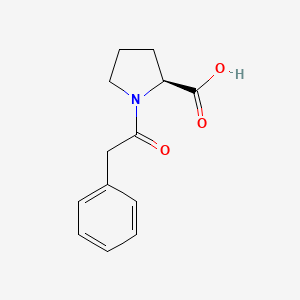
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
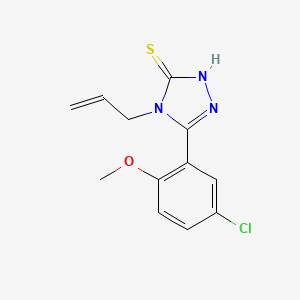
![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)